METHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an acetyl group, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection and Intramolecular Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization to yield the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols .
Scientific Research Applications
METHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The piperazine moiety is a common structural motif in many pharmaceuticals, making this compound a potential candidate for drug development.
Material Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]ACETAMIDO}THIOPHENE-2-CARBOXYLATE: This compound is structurally similar but features a different substitution pattern on the fluorophenyl group.
PIPERAZINE DERIVATIVES: Other piperazine derivatives, such as those used in pharmaceuticals like aripiprazole and quetiapine, share similar structural features.
Uniqueness
METHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to the combination of the piperazine ring, fluorophenyl group, and thiophene carboxylate ester. This unique structure imparts specific electronic and steric properties that can be exploited in various applications .
Properties
IUPAC Name |
methyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-25-18(24)15-6-11-26-17(15)20-16(23)12-21-7-9-22(10-8-21)14-4-2-13(19)3-5-14/h2-6,11H,7-10,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEBMQUXUKAVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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